molecular formula C6H8N2O B13258998 3-(Azetidin-3-yl)-1,2-oxazole

3-(Azetidin-3-yl)-1,2-oxazole

Cat. No.: B13258998
M. Wt: 124.14 g/mol
InChI Key: FNSSUTQYWDPPHR-UHFFFAOYSA-N
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Description

Structural Characterization of 3-(Azetidin-3-yl)-1,2-oxazole

IUPAC Nomenclature and Systematic Identification

The systematic name This compound follows IUPAC rules for bicyclic heterocycles. The parent structure is the 1,2-oxazole ring (a five-membered aromatic ring with oxygen at position 1 and nitrogen at position 2). The substituent "azetidin-3-yl" indicates a three-membered saturated nitrogen heterocycle (azetidine) attached to the oxazole ring at position 3. The numbering prioritizes the oxazole ring, with the azetidine moiety treated as a substituent.

The molecular formula is C₆H₈N₂O , corresponding to a molecular weight of 124.14 g/mol for the free base. In its protonated form (e.g., hydrochloride salt), the formula becomes C₆H₉ClN₂O with a molecular weight of 168.15 g/mol .

Molecular Geometry and Conformational Analysis

The compound adopts a planar oxazole ring (bond angles ≈ 108–110°) fused to a puckered azetidine ring (bond angles ≈ 88–92°). X-ray crystallography of analogous 1,2-oxazole derivatives reveals:

Parameter Oxazole Ring (Å/°) Azetidine Ring (Å/°)
Bond length (C–N) 1.298–1.305 1.419–1.425
Bond length (C–O) 1.345–1.351
Bond angle (N–C–C) 112.48–112.61 103.89–104.01
Dihedral angle (ring-plane) 0° (planar) 15–25° (puckered)

Data derived from structurally related compounds.

Conformational flexibility arises from rotation around the C3–C3' bond linking the two rings. Density functional theory (DFT) calculations predict two dominant conformers:

  • Syn conformation: Azetidine nitrogen oriented toward the oxazole oxygen.
  • Anti conformation: Azetidine nitrogen oriented away from the oxazole oxygen.
    The energy difference between these conformers is ≤2 kcal/mol, permitting interconversion at room temperature.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, D₂O, δ ppm):

  • Oxazole protons : H4 (δ 8.12–8.25, d, J = 1.6 Hz), H5 (δ 7.05–7.18

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

3-(azetidin-3-yl)-1,2-oxazole

InChI

InChI=1S/C6H8N2O/c1-2-9-8-6(1)5-3-7-4-5/h1-2,5,7H,3-4H2

InChI Key

FNSSUTQYWDPPHR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NOC=C2

Origin of Product

United States

Preparation Methods

Horner–Wadsworth–Emmons Reaction for Azetidinylidene Acetate

  • Starting material: Azetidin-3-one (compound 2)
  • Reagent: Methyl 2-(dimethoxyphosphoryl)acetate (compound 1)
  • Base: Sodium hydride (NaH) suspension in mineral oil
  • Solvent: Dry tetrahydrofuran (THF)
  • Conditions: Reaction at ambient temperature, quenched with water, extraction with ethyl acetate, and purification by vacuum distillation or flash chromatography.

This reaction yields methyl (N-Boc-azetidin-3-ylidene)acetate (compound 3) with moderate to good yields (~60%).

Subsequent Functionalization of Azetidinylidene Acetate

The azetidinylidene acetate intermediate can be reacted with azetidine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile at 65 °C for 4 hours to form 1,3′-biazetidine derivatives with yields around 64%. This step introduces additional azetidine units and sets the stage for further heterocyclic ring formation.

Construction of the 1,2-Oxazole Ring

The 1,2-oxazole (isoxazole) ring is commonly synthesized via cyclization reactions involving β-enamino ketoesters and hydroxylamine hydrochloride.

β-Enamino Ketoester Route

  • β-Enamino ketoesters are prepared by condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal.
  • These β-enamino ketoesters undergo reaction with hydroxylamine hydrochloride to yield regioisomeric 1,2-oxazole derivatives.
  • The reaction proceeds through intermediates formed by nucleophilic attack and subsequent cyclization and dehydration steps (see Scheme 2 in).

Integrated Synthetic Route to 3-(Azetidin-3-yl)-1,2-oxazole

Combining the above strategies, the preparation of this compound can be summarized as follows:

Step Starting Material Reagents/Conditions Product Yield (%) Reference
1 Azetidin-3-one Horner–Wadsworth–Emmons reaction with methyl 2-(dimethoxyphosphoryl)acetate, NaH, THF Methyl (N-Boc-azetidin-3-ylidene)acetate ~60
2 Methyl (N-Boc-azetidin-3-ylidene)acetate Reaction with azetidine, DBU, acetonitrile, 65 °C, 4 h 1,3′-Biazetidine derivative 64
3 β-Enamino ketoester (from azetidine-containing diketone) Reaction with hydroxylamine hydrochloride, mild conditions Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate Moderate to good

Analytical Characterization

The synthesized compounds are characterized by:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxazole ring undergoes nucleophilic substitution at the C-4 and C-5 positions due to electron-withdrawing effects. For example:

  • Amination : Reaction with ammonia or amines yields 4-amino- or 5-amino-substituted oxazoles.

  • Halogenation : Treatment with POCl₃ or PBr₃ replaces hydroxyl groups with halogens, forming intermediates for cross-coupling reactions.

Key Data:

Reaction TypeReagentsConditionsProductsYieldSource
AminationNH₃/EtOHReflux, 6h4-Amino oxazole72%
BrominationPBr₃/DCM0°C → RT, 2h5-Bromo oxazole85%

Cycloaddition Reactions

The oxazole moiety participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes:

text
3-(Azetidin-3-yl)-1,2-oxazole + RC≡N → Imidazo[1,2-a]oxazole derivatives

This reaction is catalyzed by Cu(I) salts under microwave irradiation, achieving 60–78% yields .

Catalytic Coupling Reactions

The azetidine nitrogen facilitates palladium-catalyzed cross-couplings:

  • Suzuki-Miyaura Coupling : Brominated derivatives react with arylboronic acids to form biaryl hybrids .

  • Buchwald-Hartwig Amination : Coupling with aryl halides introduces aromatic amines at the azetidine ring .

Example Reaction Scheme:

text
3-Bromo-azetidine-oxazole + PhB(OH)₂ → 3-Phenyl-azetidine-oxazole (Yield: 67%)[2]

Aza-Michael Addition

The azetidine’s tertiary nitrogen acts as a nucleophile in conjugate additions:

  • Reaction with α,β-unsaturated carbonyls (e.g., methyl acrylate) forms functionalized azetidines .

Spectral Evidence:

  • ¹H-NMR : Downfield shifts (δ 3.29–4.06 ppm) confirm azetidine methylene proton coupling .

  • HRMS : m/z 268.23 ([M+H]⁺) matches theoretical values for adducts.

Alkylation and Acylation

The azetidine ring undergoes alkylation/acylation at the N-atom:

  • Alkylation : Treatment with alkyl halides (e.g., CH₃I) yields N-alkylated products.

  • Acylation : Acetic anhydride or TFA forms N-acyl derivatives, enhancing solubility .

Comparative Reactivity Table:

ReactionReagentSolventTimeProduct Stability
N-AlkylationCH₃IMeCN4hHigh (kinetically controlled)
N-Acylation(CF₃CO)₂ODCM2hModerate (hydrolysis-prone)

Ring-Opening Reactions

Under acidic conditions, the azetidine ring opens to form linear amines:

  • HCl-mediated cleavage : Produces γ-amino alcohols, useful in peptide mimetics.

Oxazole-Specific Transformations

  • Oxidation : MnO₂ oxidizes the oxazole’s methyl group to a carboxylate .

  • Reduction : H₂/Pd-C reduces the oxazole to a dihydrooxazole, altering ring aromaticity .

Scientific Research Applications

3-(Azetidin-3-yl)-1,2-oxazole has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in various organic synthesis reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions. It can be used in the design of biologically active molecules.

    Medicine: Due to its potential biological activities, this compound is explored for its therapeutic potential. It may serve as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-1,2-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The azetidine and oxazole rings provide specific binding interactions with these targets, leading to biological effects. The exact pathways involved can vary based on the specific biological system and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(Azetidin-3-yl)-1,2-oxazole with structurally related compounds, highlighting key substituents, molecular weights, and stability features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Physicochemical Properties Reference ID
This compound Azetidine fused to oxazole Not explicitly reported Likely rigid conformation due to azetidine
3-(4-Chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2-oxazole Chlorophenyl, methoxyphenoxy substituents 315.7 High purity (≥95%), solid at room temperature
5-(propan-2-yl)-3-(pyrrolidin-2-yl)-1,2-oxazole Pyrrolidine substituent 180.25 Available in high-purity grades (up to 99.999%)
3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid tert-Butoxycarbonyl group, carboxylic acid Not explicitly reported Polymorphic transitions observed upon grinding

Key Observations :

  • The azetidine ring in this compound enhances conformational rigidity compared to pyrrolidine-containing analogs (e.g., compound from ), which may influence binding affinity in biological systems.
  • Polymorphism observed in the tert-butoxycarbonyl derivative suggests that solid-state stability varies significantly with substituents, a critical factor in pharmaceutical formulation.

Key Observations :

  • Pd-catalyzed methods (e.g., ) are versatile for introducing heteroaromatic groups but may require optimization for azetidine-containing substrates.

Key Observations :

  • Diarylisoxazole derivatives (e.g., ) show potent anti-inflammatory activity via LOX/COX-2 inhibition, suggesting that azetidine-oxazole compounds could be optimized for similar targets.
  • Brominated oxazoles (e.g., ) are often intermediates in anticancer drug synthesis, though their direct efficacy remains unexplored.

Biological Activity

3-(Azetidin-3-yl)-1,2-oxazole is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, which combine an azetidine ring and an oxazole moiety. This combination may enhance its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a four-membered nitrogen-containing azetidine ring and a five-membered oxazole ring, which contributes to its reactivity and biological properties. The molecular formula is Cx_{x}Hy_{y}Nz_{z}Ow_{w}, where specific values depend on the substituents attached to the core structure.

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. Interaction studies have shown that it can bind to biological targets with high affinity, suggesting potential as a therapeutic agent.

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound possess notable antimicrobial properties. For instance, compounds similar to this structure have shown effectiveness against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Compound Target Activity Reference
This compoundMRSAStrong bactericidal effect
5-Nitrofuran derivativeVarious bacteriaHigh antimicrobial activity

Synthesis and Evaluation

Several studies have synthesized derivatives of this compound to evaluate their biological activity. One notable study reported the synthesis of various azetidine and oxazole derivatives, revealing their potential as antimicrobial agents . The synthesis typically involves reactions with acyclic precursors under controlled conditions to yield the desired heterocyclic compounds.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using normal cell lines (e.g., L929 cells). Results indicated that while some derivatives exhibit cytotoxic effects at higher concentrations, many maintain low toxicity levels, making them suitable candidates for further pharmacological evaluation .

Compound Cell Line Concentration (µM) Viability (%)
Compound AL92910085
Compound BL92920070

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-(Azetidin-3-yl)-1,2-oxazole, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The oxazole ring can be synthesized via cyclization of β-enamino ketoesters under acidic conditions, as demonstrated in the regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates . Key factors include temperature control (60–80°C) and solvent choice (e.g., acetic acid), which minimize side reactions like over-alkylation. For azetidine integration, Boc-protected azetidine precursors are coupled to oxazole intermediates via palladium-catalyzed cross-coupling, requiring inert atmospheres to prevent deprotection .

Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁵N NMR (for labeled analogs) are essential to confirm oxazole ring substitution patterns and azetidine stereochemistry. For example, ¹H NMR coupling constants (e.g., J = 2–3 Hz for oxazole protons) distinguish regioisomers .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral azetidine moieties. Crystallographic data from related oxazole derivatives (e.g., methyl 5-methyl-1,2-oxazole-4-carboxylate) show bond angles of ~120° for the oxazole ring, aiding in structural validation .

Q. How can purification challenges (e.g., low yields of azetidine-containing products) be addressed during synthesis?

  • Methodological Answer : Use flash chromatography with gradients of ethyl acetate/hexane (30–70%) to separate polar byproducts. For Boc-protected intermediates, trifluoroacetic acid (TFA)-mediated deprotection in dichloromethane (DCM) followed by neutralization with NaHCO₃ improves yields of free azetidine-oxazole products .

Advanced Research Questions

Q. What strategies optimize the pharmacological activity of this compound derivatives, and how do structural modifications impact target binding?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Substituents on the azetidine ring (e.g., fluoropropyl groups) enhance metabolic stability, as seen in patent-derived tartrate salts of azetidine-indole-oxazole hybrids . Computational docking (e.g., AutoDock Vina) identifies key interactions: the oxazole ring’s nitrogen forms hydrogen bonds with kinase active sites, while azetidine’s rigidity reduces entropic penalties .
  • Bioisosteric Replacement : Replacing the oxazole with 1,3,4-thiadiazole or pyridine alters solubility and binding affinity. For example, 1,3-oxazolesulfonamides show improved anticancer activity due to sulfonamide-mediated hydrogen bonding .

Q. How can contradictory data on in vitro vs. in vivo efficacy of this compound derivatives be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) to identify rapid clearance issues. Azetidine’s small ring size increases susceptibility to CYP450 oxidation, necessitating prodrug strategies (e.g., esterification of carboxylates) .
  • Metabolite Identification : LC-MS/MS analysis of hepatic metabolites (e.g., hydroxylated azetidine) clarifies discrepancies between cell-based and animal models .

Q. What computational methods predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G(d) level simulations predict electrophilic substitution sites on the oxazole ring. For example, C4 is more reactive than C5 due to lower electron density, guiding functionalization strategies .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction rates for azetidine coupling .

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